Copper benzochlorin

Photodynamic therapy Near-IR photosensitizer Extinction coefficient

Choose Copper Benzochlorin (CDS1, CAS 145582-83-8) for its unmatched Type I photodynamic mechanism—generating superoxide/hydrogen peroxide, not singlet oxygen—critical for hypoxic tumor models. With a 750 nm NIR absorption (ε=35,000 M⁻¹cm⁻¹) providing superior tissue penetration over Photofrin, plus preclinical evidence of minimal skin photosensitization, CDS1 is the definitive copper‑iminium standard for SAR‑driven benzochlorin optimization. This chemically pure, single‑entity photosensitizer ensures reproducible results unobtainable with oligomeric mixtures.

Molecular Formula C42H52ClCuN5
Molecular Weight 725.9 g/mol
CAS No. 145582-83-8
Cat. No. B120263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper benzochlorin
CAS145582-83-8
SynonymsCDS1 photosensitizer
copper benzochlorin
copper(II) alpha-meso-N,N'-dimethyloctaethylbenzochlorin iminium chloride
Molecular FormulaC42H52ClCuN5
Molecular Weight725.9 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2]
InChIInChI=1S/C42H52N5.ClH.Cu/c1-11-25-26(12-2)35-23-37-28(14-4)30(16-6)39(45-37)32(24-47(9)10)41-42(17-7,18-8)33-21-19-20-31(40(33)46-41)38-29(15-5)27(13-3)36(44-38)22-34(25)43-35;;/h19-24H,11-18H2,1-10H3;1H;/q-1;;+2/p-1
InChIKeyRSDZGRLHEQWQBK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Benzochlorin (CDS1, CAS 145582-83-8): A Second-Generation Cationic Photosensitizer for Near-IR Photodynamic Therapy Research


Copper benzochlorin, specifically its iminium salt derivative designated CDS1 (copper(II) α-meso-N,N′-dimethyloctaethylbenzochlorin iminium chloride), is a synthetic, chemically pure, cationic second-generation photosensitizer belonging to the benzochlorin class of expanded porphyrinoids [1]. First reported in the early 1990s by Selman, Hampton, Morgan, and Skalkos, CDS1 is distinguished by having copper(II) inserted into the aromatic cavity of an octaethylbenzochlorin macrocycle bearing a characteristic meso-iminium substituent [2]. Unlike most clinically used photosensitizers that rely on singlet oxygen (Type II) photochemistry, CDS1 operates predominantly through a non-singlet oxygen (Type I) mechanism while retaining oxygen dependence, and exhibits a strong absorption peak at 750 nm (ε = 35,000 M⁻¹cm⁻¹ in dichloromethane) in the near-infrared region where tissue penetration is maximal [3]. The compound has been evaluated preclinically for photodynamic therapy (PDT) of urothelial and mammary adenocarcinoma tumors and is the subject of multiple structure-activity relationship and mechanistic investigations [2] [4].

Why Copper Benzochlorin (CDS1) Cannot Be Replaced by Other Metallo-Benzochlorins, Purpurins, or First-Generation Porphyrin Photosensitizers


Copper benzochlorin (CDS1) occupies a unique position in the benzochlorin photosensitizer landscape that precludes simple substitution by its closest structural analogs or by clinically established photosensitizers such as Photofrin. Structure-activity relationship studies have demonstrated that the coexistence of copper inside the aromatic ring and the iminium group at the meso position are both required for CDS1's photodynamic effect [1]. Substituting copper with zinc (ZnBI) yields a compound with greater tumor regression potency at low doses [2], but that zinc analog operates via a fundamentally different singlet oxygen (Type II) mechanism, losing the Type I radical-mediated photochemistry that defines CDS1's activity profile. Conversely, removing the metal entirely (free-base BI) abolishes or substantially diminishes photodynamic activity [1]. Compared with Photofrin — a complex mixture of oligomeric porphyrins with a weak absorption at 630 nm (ε ≈ 3,500 M⁻¹cm⁻¹) and prolonged clinical skin photosensitivity lasting ≥30 days — CDS1 offers a single chemically pure entity with a 10-fold higher extinction coefficient at 750 nm and demonstrated minimal skin photosensitization in preclinical models [3] [4]. These distinctions are not incremental; they represent categorical differences in photochemical mechanism, tissue penetration, and safety profile that cannot be bridged by selecting an in-class alternative without the copper-iminium pharmacophore.

Copper Benzochlorin (CDS1): Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement Decisions


Near-IR Absorption at 750 nm with 10× Higher Extinction Coefficient vs. Photofrin Enables Deeper Tissue Penetration

Copper benzochlorin (CDS1) exhibits a strong Q-band absorption maximum at 750 nm with an extinction coefficient (ε) of 35,000 M⁻¹cm⁻¹ measured in dichloromethane, as reported by Hampton et al. [1]. This wavelength falls in the near-infrared (NIR) region of the visible spectrum where biological tissue transparency is substantially greater than at wavelengths below 700 nm. By contrast, the clinically approved first-generation photosensitizer Photofrin (porfimer sodium) is activated at 630 nm with a reported extinction coefficient of approximately 0.0035 cm⁻¹µM⁻¹, equivalent to approximately 3,500 M⁻¹cm⁻¹ [2]. The 120 nm bathochromic shift and approximately 10-fold higher extinction coefficient confer two distinct procurement-relevant advantages: (a) deeper light penetration into tumor tissue owing to reduced hemoglobin and melanin absorption at 750 nm versus 630 nm, and (b) a lower effective drug/light dose requirement per unit of photon absorption. These optical properties place CDS1 in a spectral window more favorable than Photofrin and comparable to other NIR-absorbing investigational photosensitizers such as benzoporphyrin derivative (BPD, 690 nm, ε ≈ 34,000 M⁻¹cm⁻¹) [2].

Photodynamic therapy Near-IR photosensitizer Extinction coefficient

Operates via Non-Singlet Oxygen (Type I) Photodynamic Mechanism, Fundamentally Distinct from Tin Etiopurpurin (SnET2) and Photofrin

In a direct head-to-head comparison using the well-characterized erythrocyte ghost model, Hampton et al. demonstrated that CDS1 and the known singlet oxygen generator tin(II) etiopurpurin dichloride (SnET2) kill cells through fundamentally different reactive oxygen species (ROS) pathways [1]. For CDS1-induced lipid peroxidation: superoxide dismutase (SOD) and catalase were potent inhibitors, whereas sodium azide (a singlet oxygen quencher) only partially inhibited; additionally, the photodynamic effect of CDS1 was not enhanced by deuterium oxide (D₂O), which prolongs singlet oxygen lifetime. In sharp contrast, for SnET2-induced lipid peroxidation: sodium azide was a potent inhibitor, whereas SOD and catalase were totally ineffective [1]. These findings establish that CDS1 acts primarily through a non-singlet oxygen mechanism, likely generating superoxide anion (O₂⁻•) and hydrogen peroxide (H₂O₂), while SnET2 operates through the classical Type II singlet oxygen (¹O₂) pathway. Photofrin similarly mediates photodamage predominantly via singlet oxygen generation [2].

Type I photodynamic mechanism Reactive oxygen species Superoxide

Minimal Skin Photosensitization in Preclinical Model vs. Photofrin's Prolonged Clinical Photosensitivity (≥30 Days)

In the original in vivo characterization by Selman et al., CDS1-injected mice illuminated with a solar simulator exhibited skin photosensitization that was described as 'minimal' [1]. This finding stands in marked contrast to Photofrin (porfimer sodium), whose FDA prescribing information carries a boxed warning stating that 'all patients who receive PHOTOFRIN will be photosensitive and must observe precautions to avoid exposure of skin and eyes to direct sunlight or bright indoor light for at least 30 days,' with some patients remaining photosensitive for up to 90 days or more [2]. The prolonged skin photosensitivity of Photofrin is a well-documented major limitation that significantly impairs patient quality of life and has driven the search for second- and third-generation photosensitizers with reduced cutaneous phototoxicity. While the CDS1 skin photosensitization data derive from a murine model rather than clinical studies — and therefore represent class-level inference rather than a direct clinical head-to-head — the observation of minimal photosensitivity in a solar simulator assay is a meaningful procurement criterion for researchers prioritizing photosensitizers with favorable safety profiles for translational development.

Skin photosensitivity PDT safety profile Drug-light interval

Both Copper Metalation and Meso-Iminium Group Are Structurally Required for Photodynamic Activity; Substitution Abolishes Effect

A systematic structure-activity relationship (SAR) study by Skalkos et al. synthesized a series of octaethylbenzochlorin derivatives and evaluated their photodynamic activity in the AY-27 N-(4-[5-nitro-2-furyl]-2-thiazolyl)formamide-induced urothelial tumor model [1]. The study revealed that the coexistence of copper inside the aromatic ring and the iminium group at the meso position are both required for the photodynamic effect. Derivatives lacking either the copper metal center (free-base, zinc, or other metal substitutions) or the iminium functional group exhibited markedly reduced or absent photodynamic activity. This SAR was confirmed in subsequent in vivo comparative studies: in the Garbo et al. 1998 three-way comparison of zinc (ZnBI), copper (CuBI/CDS1), and metal-free (BI) benzochlorin iminium salts delivered via lipid emulsion in C3H-HeJ mice bearing mammary adenocarcinoma, the zinc analog produced the greatest tumor regression at the low dose of 0.7 µmol/kg and 200 J/cm² [2]. However, the zinc analog operates via a singlet oxygen (Type II) mechanism distinct from CDS1's Type I pathway. The metal-free BI derivative had an absorption maximum at 798 nm in dichloromethane (blue-shifted to 727 nm in serum) but showed inferior in vivo photodynamic activity [2]. These SAR findings establish that CDS1's activity arises from a specific copper-iminium pharmacophore that cannot be replicated by substituting the metal center or removing the iminium moiety.

Structure-activity relationship Metallo-benzochlorin Iminium pharmacophore

Ultra-Short Triplet State Lifetime (<20 ns) Despite Effective Photodynamic Activity — A Photophysical Anomaly with Mechanistic Implications

Copper benzochlorin (CDS1) exhibits a remarkable photophysical profile that defies conventional expectations for an effective photosensitizer: its triplet excited state lifetime is less than 20 nanoseconds (below the detection limit of conventional flash photolysis instrumentation), it does not fluoresce, and it does not produce measurable singlet oxygen [1] [2]. Typical effective photosensitizers — including Photofrin, SnET2, and most porphyrinoid derivatives — possess triplet lifetimes in the microsecond to millisecond range, enabling efficient energy transfer to molecular oxygen for singlet oxygen generation. The fact that CDS1 achieves photodynamic cytotoxicity despite an ultra-short triplet lifetime was described as 'unexpected' by the original investigators [2]. This photophysical anomaly is mechanistically explained by CDS1's Type I radical-mediated pathway: rather than requiring a long-lived triplet state for diffusional encounter with oxygen, CDS1 may generate reactive radicals through electron transfer processes on sub-nanosecond timescales from its excited state, possibly involving direct interactions with biomolecular substrates or solvent molecules. The absence of fluorescence also prevents direct subcellular imaging of drug localization, necessitating indirect probe-based methods as employed by Kessel et al. [3].

Triplet state lifetime Photophysical characterization Non-fluorescent photosensitizer

Mitochondrial Subcellular Targeting with Membrane Potential Disruption — Distinct from Lysosomal Localization of Free-Base Benzochlorins

Kessel et al. characterized the subcellular sites of CDS1-mediated photodamage in L1210 murine leukemia cells using a panel of fluorescent probes, since CDS1 itself is non-fluorescent [1]. The CDS1-mediated cytotoxicity was specifically associated with mitochondrial damage, manifested as a decreased mitochondrial membrane potential and an increase in the heterogeneity of membrane binding sites for a polar analog of diphenylhexatriene (a membrane fluidity probe). This mitochondrial targeting pattern differs from the subcellular localization reported for free-base benzochlorin analogs, which localize to lysosomes [2]. Additionally, Kessel noted that although CDS1 is a cationic compound — a property typically associated with mitochondrial accumulation driven by the negative mitochondrial membrane potential — its accumulation was not impaired in a cell line exhibiting the multidrug resistance (MDR) phenotype [1]. However, a subsequent study by Kessel et al. using P388/ADR cells demonstrated that CDS1 exclusion could be observed at submicromolar drug concentrations, indicating it is a substrate for P-glycoprotein-mediated efflux under certain conditions [3]. The mitochondrial targeting pattern, combined with the Type I radical-mediated mechanism, suggests a distinct cell death pathway involving direct mitochondrial membrane damage and membrane potential collapse.

Mitochondrial photodamage Subcellular localization Membrane potential

Copper Benzochlorin (CDS1): Optimal Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical PDT Research Requiring Near-IR (750 nm) Activation for Deep Tissue Penetration in Thick or Pigmented Tumor Models

Investigators developing PDT protocols for tumors located beyond 5 mm tissue depth or in pigmented tissues (e.g., melanoma models) should prioritize CDS1 over Photofrin. CDS1's 750 nm absorption maximum with ε = 35,000 M⁻¹cm⁻¹ [1] provides substantially deeper light penetration compared with Photofrin's 630 nm activation (ε ≈ 3,500 M⁻¹cm⁻¹) [2]. The 120 nm red shift moves CDS1 activation into the NIR optical window (700-900 nm) where hemoglobin absorption is minimal, enabling effective photoactivation at depths where 630 nm light is severely attenuated. This scenario directly leverages the absorption properties documented in Section 3, Evidence Item 1.

Mechanistic Studies of Type I (Non-Singlet Oxygen) Photodynamic Cell Killing in Hypoxic Tumor Microenvironments

For research groups investigating PDT efficacy under hypoxic conditions or studying non-classical photodynamic cell death pathways, CDS1 provides a well-characterized Type I photosensitizer that generates superoxide and hydrogen peroxide rather than singlet oxygen [1]. In direct comparative experiments, CDS1-induced lipid peroxidation was inhibited by SOD and catalase but not enhanced by D₂O, whereas the Type II agent SnET2 showed the opposite inhibitor profile [1]. This makes CDS1 the appropriate choice for experiments designed to evaluate whether Type I photosensitizers maintain cytotoxicity in hypoxic tumor regions where oxygen-dependent singlet oxygen generation is impaired. This scenario is directly supported by the mechanistic evidence in Section 3, Evidence Item 2.

Translational PDT Development Where Minimizing Skin Photosensitization Is a Critical Safety Requirement

Drug development programs aiming to advance a photosensitizer toward clinical evaluation with reduced skin phototoxicity burden should consider CDS1 based on its demonstrated minimal skin photosensitization in a murine solar simulator model [1]. This profile contrasts sharply with Photofrin, whose clinical label mandates 30-90+ days of light avoidance [2]. While the CDS1 skin photosensitization data remain preclinical, this evidence supports its prioritization in lead optimization campaigns targeting photosensitizers with inherently lower cutaneous phototoxicity risk. This scenario follows from the comparative skin photosensitization data in Section 3, Evidence Item 3.

Structure-Activity Relationship Studies of Metallo-Benzochlorin Pharmacophores for Photosensitizer Development

Medicinal chemistry programs exploring the benzochlorin scaffold for SAR-driven photosensitizer optimization require CDS1 as the reference copper-iminium standard. Skalkos et al. established that the copper-iminium combination is essential for photodynamic activity [1], and Garbo et al. provided the three-way in vivo comparison of copper, zinc, and metal-free benzochlorin iminium salts [2]. CDS1 serves as the benchmark Type I control in any study comparing new benzochlorin derivatives with varied metal centers (Cu, Zn, Sn, In, free-base) or modified meso-substituents, enabling direct correlation of structural modifications with photochemical mechanism switching (Type I ↔ Type II) and in vivo efficacy. This application is grounded in Section 3, Evidence Items 4 and 5.

Quote Request

Request a Quote for Copper benzochlorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.